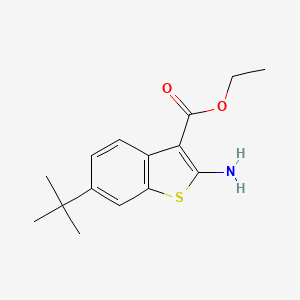

Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

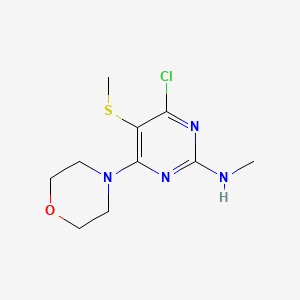

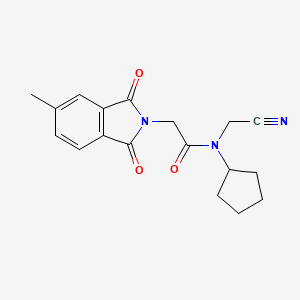

Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate is a chemical compound with the molecular formula C15H19NO2S and a molecular weight of 277.38 . It is used in proteomics research . The CAS Number of this compound is 438228-39-8 .

Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate are not provided in the search results. For detailed chemical reaction analysis, it’s recommended to refer to related peer-reviewed papers and technical documents .Physical And Chemical Properties Analysis

Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate has a molecular weight of 277.38 . The compound should be stored at a temperature between 28 C .Scientific Research Applications

Anti-Inflammatory Applications

Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate, as part of the thiophene family, has been noted for its anti-inflammatory properties. Thiophene derivatives are known to exhibit significant anti-inflammatory activity, which can be harnessed in the development of new medications for treating conditions like arthritis and other inflammatory diseases .

Antipsychotic Potential

Thiophenes have shown promise in antipsychotic drug development. The structural characteristics of Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate could be explored for creating novel antipsychotic agents, potentially offering new treatments for psychiatric disorders .

Antifungal and Antimicrobial Effects

This compound’s derivatives can be potent antifungal and antimicrobial agents. Research into the specific mechanisms by which Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate exerts these effects could lead to the creation of new classes of antibiotics and antifungals .

Antioxidant Properties

The antioxidant capacity of thiophene derivatives makes them candidates for inclusion in drugs aimed at combating oxidative stress-related diseases. This compound could be investigated for its efficacy in preventing or treating conditions caused by oxidative damage .

Kinase Inhibition

Kinases play a crucial role in signal transduction within cells, and their inhibition is a key target in cancer therapy. Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate could be studied for its potential to inhibit kinases, thereby contributing to cancer treatment strategies .

Material Science Applications

Beyond medicinal chemistry, thiophene derivatives like Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate have applications in material science. Their unique properties can be utilized in the development of organic semiconductors, conducting polymers, and other advanced materials .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate . The MSDS contains information about the potential hazards (health, fire, reactivity and environmental) and how to work safely with the chemical product.

properties

IUPAC Name |

ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S/c1-5-18-14(17)12-10-7-6-9(15(2,3)4)8-11(10)19-13(12)16/h6-8H,5,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOCWXQHQHHUTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1C=CC(=C2)C(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2760252.png)

![4-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylic Acid](/img/structure/B2760254.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2760267.png)